molecular formula C9H13N3O B14013911 6-Amino-N,N,2-trimethylpyridine-3-carboxamide CAS No. 827589-24-2

6-Amino-N,N,2-trimethylpyridine-3-carboxamide

Cat. No.: B14013911
CAS No.: 827589-24-2
M. Wt: 179.22 g/mol
InChI Key: APVNANGBPAETTI-UHFFFAOYSA-N
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Description

6-Amino-N,N,2-trimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes an amino group, two methyl groups, and a carboxamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide typically involves the reaction of 2,6-diaminopyridine with trimethylamine and a carboxylic acid derivative. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N,N,2-trimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

6-Amino-N,N,2-trimethylpyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: A precursor in the synthesis of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide.

    N,N-Dimethylpyridine-3-carboxamide: A related compound with similar structural features.

    Pyridine-3-carboxamide: A simpler analog without the amino and methyl groups

Uniqueness

This compound is unique due to the presence of both amino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research .

Biological Activity

6-Amino-N,N,2-trimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyridine ring with an amino group at the 6-position and a carboxamide group at the 3-position, along with two methyl groups on the nitrogen atom. Its molecular formula is C9H12N4OC_9H_{12}N_4O.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Similar compounds have shown promising antitumor effects, particularly against hepatocellular carcinoma (HCC). For instance, a derivative demonstrated lower cytotoxicity in normal cell lines compared to established drugs like sorafenib while effectively inhibiting tumor growth in HCC models .
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes, which could be beneficial in various therapeutic contexts.
  • Antimicrobial Properties : Analogous compounds have been documented to possess antimicrobial activities, indicating that this compound may also exhibit similar effects.

Study on Antitumor Activity

A study synthesized a series of compounds based on 6-amino-2,4,5-trimethylpyridin-3-ol and evaluated their antitumor efficacy. The best-performing compound showed significant inhibition of four Raf kinases and reduced tumor growth in xenograft models. Notably, it exhibited lower toxicity to normal cells compared to sorafenib .

Comparative Analysis of Structural Analogues

The following table summarizes the structural features and notable biological activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
6-Amino-2,4-dimethylpyridine-3-carboxamideDimethyl substitution on pyridineAntitumor activity
5-Amino-N,N-dimethylpyridine-4-carboxamideDimethyl substitution on nitrogenAntimicrobial properties
4-Amino-N,N-diethylpyridine-3-carboxamideDiethyl substitution on nitrogenPotential anti-inflammatory effects
6-Amino-N-methylpyridine-3-carboxamideMethyl substitution on nitrogenEnzyme inhibition

This comparison highlights the unique structural characteristics of this compound that may confer distinct biological properties compared to its analogs.

Mechanistic Insights

Studies have suggested that the compound interacts with various biological macromolecules, potentially influencing pathways involved in cell proliferation and apoptosis. The specific mechanisms underlying these interactions warrant further investigation.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for drug development, particularly in oncology and infectious diseases. Continued research into its pharmacological profiles and mechanisms of action will be essential for advancing its therapeutic potential.

Future studies should focus on:

  • In vivo efficacy and safety assessments.
  • Detailed mechanistic studies to elucidate interaction pathways.
  • Exploration of synthetic derivatives to enhance bioactivity and selectivity.

Properties

CAS No.

827589-24-2

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-amino-N,N,2-trimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H13N3O/c1-6-7(9(13)12(2)3)4-5-8(10)11-6/h4-5H,1-3H3,(H2,10,11)

InChI Key

APVNANGBPAETTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C(=O)N(C)C

Origin of Product

United States

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